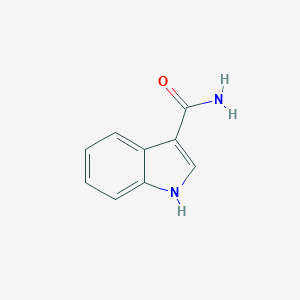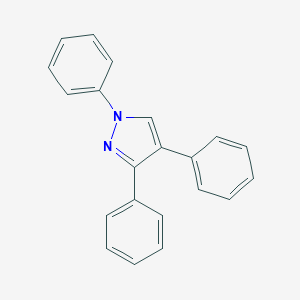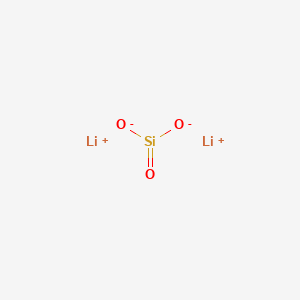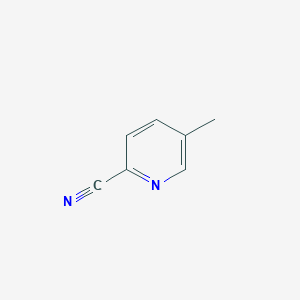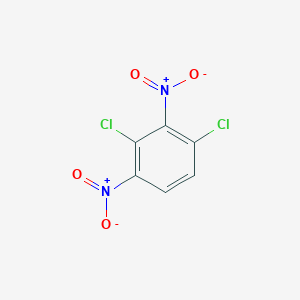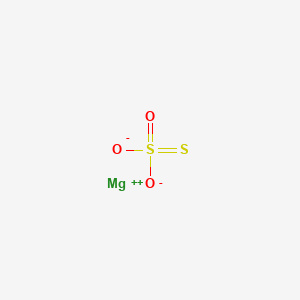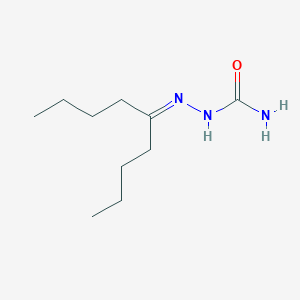
4-(Dimethylamino)benzylakohol
Übersicht
Beschreibung
Benzenemethanol, 4-(dimethylamino)- is a member of benzyl alcohols.
Wissenschaftliche Forschungsanwendungen
Synthese von quartären Ammoniumverbindungen
4-(Dimethylamino)benzylakohol wird bei der Synthese von quartären Ammoniumverbindungen verwendet, die weit verbreitet als Desinfektionsmittel, Tenside und Antistatika eingesetzt werden. Zum Beispiel kann es mit Methyliodid zu (3-Hydroxymethylphenyl)trimethylammoniumiodid reagieren .
Katalyse in Oxidationsreaktionen
Diese Verbindung wurde auf ihre Rolle in der Katalyse untersucht, insbesondere bei der Oxidation von Benzylakoholderivaten. Die Forschung hat gezeigt, dass Katalysatoren, die Benzylakoholverbindungen enthalten, für verschiedene Oxidationsreaktionen effektiv sein können .
Biomedizinische Forschung
Schließlich könnte this compound Anwendungen in der biomedizinischen Forschung finden, möglicherweise als Baustein für Biomoleküle oder bei der Untersuchung zellulärer Prozesse.
3-(Dimethylamino)benzylakohol - MilliporeSigma Oxidation von Benzylakoholverbindungen - Nature
Wirkmechanismus
Target of Action
This compound is a member of benzyl alcohols
Mode of Action
Benzyl alcohols, in general, are known to interact with biological systems in various ways, such as acting as weak acids or bases, hydrogen bond donors, and more .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution. Its molecular weight is 151.21 , which could also impact its pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Dimethylamino)benzyl Alcohol. For instance, the compound should be stored at temperatures below 0°C to maintain its stability. Furthermore, the compound’s interaction with air and heat should be avoided .
Biochemische Analyse
Biochemical Properties
It is known that benzyl alcohols, a group to which this compound belongs, can undergo oxidation reactions to form benzaldehydes and benzoates . These reactions are typically catalyzed by enzymes such as alcohol dehydrogenases .
Cellular Effects
They can act as inhibitors or activators of certain enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Metabolic Pathways
It is known that benzyl alcohol, a related compound, can be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .
Transport and Distribution
It is known that the compound is a liquid and can be transported in this form .
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCAASPALGAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168836 | |
| Record name | Benzenemethanol, 4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-46-4 | |
| Record name | Benzenemethanol, 4-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1703-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)benzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Dimethylamino)benzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6XKY8X26R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Benzenemethanol, 4-(dimethylamino)- used in the synthesis of Leucocrystal Violet derivatives?
A1: Benzenemethanol, 4-(dimethylamino)-, also known as Bis[4-(dimethylamino)phenyl]methanol, serves as a crucial building block in the synthesis of Leucocrystal Violet derivatives. [, ] In the provided research, it specifically contributes to forming the central triarylmethane structure characteristic of these compounds. Its reactivity with appropriately substituted anilines under suitable reaction conditions allows for the incorporation of desired substituents on the aromatic rings, leading to the diverse range of Leucocrystal Violet derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

